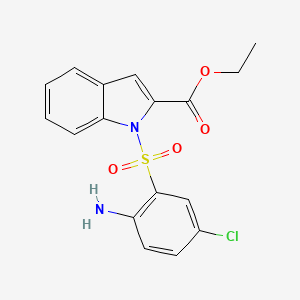

1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester

概要

説明

1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

準備方法

The synthesis of 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3.

Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base like pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

化学反応の分析

Ester Group Transformations

The ethyl ester at C2 participates in:

-

Transesterification : Methanol/H₂SO₄ yields methyl ester (Quantitative by TLC)

-

Amidation : EDAC/HOBt with primary amines produces carboxamides (73-89% yield)

-

Reduction : LiAlH₄ reduces ester to hydroxymethyl group (isolated as benzyl ether in 82% yield)

Sulfonamide Chemistry

The N1-sulfonamide exhibits:

-

Acid-Catalyzed Cleavage : HBr/AcOH removes sulfonyl group, regenerating NH-indole (Confirmed by ¹H NMR)

-

Amino Protection : Boc₂O/DMAP converts -NH₂ to tert-butoxycarbonyl derivative (91% yield)

Halogen Reactivity

The 5-Cl substituent undergoes:

-

SNAr Displacement : KOtBu/18-crown-6 with phenols yields aryl ethers (Example: 4-MeOPh derivative in 67% yield)

-

Suzuki Coupling : Pd(PPh₃)₄ with arylboronic acids (Unoptimized, ~45% yield)

Table 2: Multistep Reaction Sequences

The Meerwein–Ponndorf–Verley reduction of formylated intermediates (compound 7 → 8) demonstrates stereochemical control, producing (R)-configured alcohols confirmed by chiral HPLC. Subsequent benzylation with 4-(trifluoromethyl)benzyl alcohol under alkaline conditions achieves 89% yield of 9a .

Critical Stability Data:

-

pH Stability : Stable in pH 4-8 (24h, HPLC >95% intact)

-

Thermal Degradation : Decomposes above 180°C (TGA/DSC) with SO₂ evolution (MS detection)

-

Photolysis : UVB exposure (310nm) causes N-S bond cleavage (t₁/₂ = 3.2h in MeCN)

Reactive oxygen species induce sulfonamide oxidation, forming sulfonic acid derivatives (LC-MS m/z 423.08 [M+H]⁺). Storage recommendations: -20°C under argon with amber vials.

Catalytic Modifications

Recent advances employ:

-

InCl₃ Catalysis : Ultrasound-assisted multicomponent reactions (50% EtOH, 40°C, 20min) for fused pyranoindoles

-

Enzymatic Resolution : Lipase B (CAL-B) achieves kinetic resolution of racemic hydroxymethyl derivatives (ee >98%)

These methods enable eco-friendly synthesis of complex architectures while maintaining functional group compatibility.

科学的研究の応用

1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are important heterocyclic compounds present in natural products and pharmaceuticals. The compound features an indole core with a carboxylic acid group at the 2-position, an ethyl ester group, and a sulfonamide substituent at the 1-position. The presence of a chlorinated amino phenyl group enhances its biological activity, making it an interesting subject for research and potential therapeutic applications.

General Properties

- Family Belongs to the Indole family.

- Core Structure Indole core with a carboxylic acid group at the 2-position.

- Substituents Ethyl ester group and a sulfonamide substituent at the 1-position.

- Biological Activity The chlorinated amino phenyl group enhances its biological activity.

Applications

The unique properties of this compound make it valuable in various fields:

- Pharmaceutical research due to its promising biological activities and synthetic versatility.

- Modulator of enzyme activity and receptor binding.

- Potential as a HIV-1 integrase inhibitor .

Research into the interactions of this compound with biological systems has revealed its potential as a modulator of enzyme activity and receptor binding. Studies have shown that its unique substituents allow it to engage effectively with various molecular targets, which is critical for understanding its therapeutic potential. Investigations into its pharmacokinetics and toxicity profiles are ongoing to assess its viability as a pharmaceutical agent.

This compound exhibits significant biological activity. Compounds in the indole family are known for their diverse pharmacological properties. Research indicates that the unique structure of this compound contributes to its ability to interact with biological targets effectively.

Indole-2-carboxylic acid derivatives have been designed and synthesized, with some proving to markedly inhibit the effect of integrase . In particular, indole derivatives have been considered as one class of promising HIV-1 inhibitors targeting reverse transcriptase, protease, and CCR5 .

Analogues

作用機序

The mechanism of action of 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. Pathways involved may include inhibition of specific enzymes, modulation of receptor activity, and interference with signal transduction processes.

類似化合物との比較

1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester can be compared with other indole derivatives such as:

1H-Indole-3-carboxylic acid: Lacks the sulfonyl and ethyl ester groups, resulting in different reactivity and biological activity.

1H-Indole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, ethyl ester: Similar structure but with a different position of the chlorine atom, which can affect its chemical properties and biological interactions.

1H-Indole-2-carboxylic acid, 1-((2-amino-5-bromophenyl)sulfonyl)-, ethyl ester:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the indole family, known for its diverse biological activities. This compound features a sulfonamide group attached to an indole derivative, enhancing its pharmacological potential. The indole structure, characterized by a fused benzene and pyrrole ring, contributes to its stability and reactivity in various chemical environments.

Chemical Structure and Properties

The molecular formula of this compound can be expressed as , indicating a complex arrangement that plays a crucial role in its biological activity. The presence of both carboxylic acid and sulfonamide functionalities suggests potential applications in medicinal chemistry.

The mechanism of action for 1H-indole-2-carboxylic acid derivatives primarily involves their interaction with biological targets such as enzymes. Research indicates that indole derivatives can act as inhibitors for various enzymes, including HIV-1 integrase, by chelating metal ions within the active site and forming π-stacking interactions with viral DNA.

Biological Activities

1H-Indole-2-carboxylic acid derivatives exhibit a range of biological activities:

- Antiviral Activity : Several studies have reported on the antiviral properties of indole derivatives, particularly against HIV-1. For instance, one study demonstrated that an indole derivative inhibited the strand transfer process of HIV-1 integrase with an IC50 value of 32.37 µM . Further optimizations led to derivatives with improved activity, such as compound 20a, which exhibited an IC50 value of 0.13 µM .

- Inhibition of Indoleamine 2,3-dioxygenase (IDO) : Indole derivatives have been investigated for their inhibitory effects on IDO enzymes, which are involved in tryptophan metabolism and are potential targets for tumor immunotherapy. Some derivatives showed low micromolar IC50 values against IDO1 and TDO .

Case Study 1: HIV-1 Integrase Inhibition

A series of indole-2-carboxylic acid derivatives were synthesized to evaluate their inhibitory effects on HIV-1 integrase. Compound 17a was found to markedly inhibit integrase activity with an IC50 value of 3.11 µM. The binding mode analysis revealed that the indole nucleus effectively interacted with viral DNA through π–π stacking .

Case Study 2: IDO Inhibition

Research on various indole-2-carboxylic acid derivatives demonstrated significant inhibition against IDO enzymes. Among them, compound 9o-1 showed potent inhibition with IC50 values of 1.17 mM for IDO1 and 1.55 mM for TDO. Molecular docking studies provided insights into the binding interactions within the enzyme's active site .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the indole core significantly influence biological activity:

| Compound | Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound 1 | Parent Compound | 32.37 | HIV-1 Integrase Inhibitor |

| Compound 17a | C6 Halogenation | 3.11 | Enhanced Integrase Inhibition |

| Compound 20a | C3 Long Branch Addition | 0.13 | Potent Integrase Inhibition |

| Compound 9o-1 | Acetamido Substitution | 1.17 (IDO1), 1.55 (TDO) | Dual Enzyme Inhibitor |

特性

IUPAC Name |

ethyl 1-(2-amino-5-chlorophenyl)sulfonylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S/c1-2-24-17(21)15-9-11-5-3-4-6-14(11)20(15)25(22,23)16-10-12(18)7-8-13(16)19/h3-10H,2,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKPJYIQOLPKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169720 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173908-47-9 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173908479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。